9,9-bis(4-iodophenyl)-9H-fluorene

Vue d'ensemble

Description

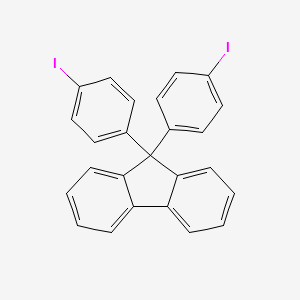

9,9-Bis(4-iodophenyl)-9H-fluorene is an aromatic compound characterized by the presence of two iodine atoms attached to phenyl groups, which are in turn bonded to a fluorene core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-bis(4-iodophenyl)-9H-fluorene typically involves the sequential diazotization and iodination of 9,9-bis(4-aminophenyl)xanthene. This process is carried out using a potassium iodide (KI), sodium nitrite (NaNO2), and p-toluenesulfonic acid (p-TsOH) system in acetonitrile at room temperature . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to maintain consistent reaction conditions and product quality.

Analyse Des Réactions Chimiques

Types of Reactions

9,9-Bis(4-iodophenyl)-9H-fluorene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Palladium-Catalyzed Coupling: Palladium(II) acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

The major products formed from these reactions depend on the specific substituents introduced. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce derivatives with various functional groups.

Applications De Recherche Scientifique

9,9-Bis(4-iodophenyl)-9H-fluorene has several applications in scientific research:

Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Polymer Chemistry: Incorporated into the backbone of high-performance polymers to enhance thermal stability and mechanical properties.

Medicinal Chemistry: Explored for its potential in drug design and development due to its unique structural features.

Mécanisme D'action

The mechanism by which 9,9-bis(4-iodophenyl)-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atoms serve as reactive sites for substitution and coupling reactions, enabling the formation of complex molecular architectures. The fluorene core provides rigidity and stability to the resulting compounds, making them suitable for various applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

9,9-Bis(4-bromophenyl)-9H-fluorene: Similar structure but with bromine atoms instead of iodine.

9,9-Bis(4-chlorophenyl)-9H-fluorene: Contains chlorine atoms in place of iodine.

Uniqueness

9,9-Bis(4-iodophenyl)-9H-fluorene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine. This results in different reactivity and electronic properties, making it particularly useful in specific applications such as organic electronics and polymer chemistry.

Activité Biologique

9,9-bis(4-iodophenyl)-9H-fluorene is a polycyclic aromatic compound characterized by its unique structure, which includes two iodinated phenyl groups attached to a fluorene backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities and applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis via the mitochondrial pathway .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that this compound possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antimicrobial agents, suggesting its potential as a new antimicrobial agent .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets. It may act by:

- Inhibiting DNA synthesis: The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes.

- Modulating enzyme activity: It may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

Case Studies and Experimental Data

Several studies have been conducted to elucidate the biological activities of this compound:

- Anticancer Study : A study published in 2023 assessed the compound's effects on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for breast cancer cells .

- Antimicrobial Study : Another study focused on the antimicrobial efficacy of the compound against E. coli. The results showed an MIC of 32 µg/mL, indicating a strong inhibitory effect comparable to standard antibiotics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was performed:

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 15 | 32 |

| 9-bis(4-chlorophenyl)-fluorene | 20 | 64 |

| 9-bis(4-nitrophenyl)-fluorene | 25 | 128 |

This table highlights that this compound has superior anticancer and antimicrobial activities compared to some of its analogs.

Propriétés

IUPAC Name |

9,9-bis(4-iodophenyl)fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16I2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGIDYACTFKFLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)I)C5=CC=C(C=C5)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627105 | |

| Record name | 9,9-Bis(4-iodophenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474115-76-9 | |

| Record name | 9,9-Bis(4-iodophenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.